Comparative Payload Potency: DXd vs SN-38 vs DM1
The DXd payload contained within Fmoc-GGFG-Dxd exhibits approximately 10-fold greater cytotoxic potency than SN-38 (the active metabolite of irinotecan, used in sacituzumab govitecan) in preclinical comparisons . In co-culture experiments, DS-8201a (carrying DXd via GGFG linker) demonstrated bystander killing of HER2-negative MDA-MB-468 cells when co-cultured with HER2-positive KPL-4 cells, whereas T-DM1 (carrying DM1 payload) showed no bystander effect under identical conditions due to low membrane permeability of its released payload (Lys-SMCC-DM1) . In vivo, mice inoculated with a mixture of HER2-positive NCI-N87 and HER2-negative MDA-MB-468-Luc cells showed reduced luciferase signal only with DS-8201a treatment, confirming bystander-mediated elimination of antigen-negative tumor populations .
| Evidence Dimension | Cytotoxic potency and bystander killing capacity |
|---|---|
| Target Compound Data | DXd: ~10× potency vs SN-38; membrane-permeable; positive bystander killing in co-culture and in vivo mixed xenograft models |
| Comparator Or Baseline | SN-38: baseline potency; DM1 (Lys-SMCC-DM1): low membrane permeability, no bystander effect in co-culture; T-DM1: no in vivo bystander activity |
| Quantified Difference | DXd ~10× more potent than SN-38; DS-8201a positive for bystander killing, T-DM1 negative under identical conditions |
| Conditions | KPL-4 (HER2+) and MDA-MB-468 (HER2-) co-culture in vitro; NCI-N87 and MDA-MB-468-Luc mixed xenograft model in mice |
Why This Matters
For procurement decisions, the 10-fold potency advantage over SN-38 and the membrane-permeable bystander effect differentiate DXd-based conjugates from alternative payloads for targeting heterogeneous solid tumors.
